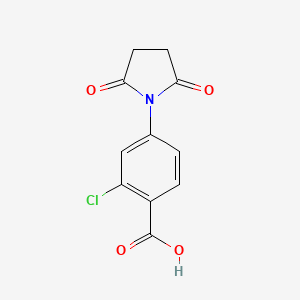
2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a member of the pyrrolidine family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid is not yet fully understood. However, studies have suggested that 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid can inhibit the growth of cancer cells, induce apoptosis in cancer cells, and exhibit anti-inflammatory properties. 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been found to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid is its potential as a therapeutic agent in the treatment of cancer and inflammatory diseases. 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been found to be relatively non-toxic and has a low risk of side effects. However, one limitation of 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid is its relatively low solubility in water, which may make it difficult to use in certain lab experiments.
将来の方向性
There are many potential future directions for research on 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid. One area of interest is the development of new synthesis methods for 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid that may improve its solubility and make it more suitable for use in lab experiments. Another area of interest is the development of new applications for 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid, such as in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid and to identify any potential side effects or limitations.
合成法
2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid can be synthesized through a variety of methods, including the reaction of 2-chloro-4-nitrobenzoic acid with pyrrolidine-2,5-dione in the presence of a reducing agent. Other methods of synthesis have also been reported, including the reaction of 2-chloro-4-nitrobenzoic acid with pyrrolidine in the presence of a catalyst.
科学的研究の応用
2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid has been found to have a range of potential applications in scientific research. One of the most promising areas of application is in the study of cancer. Studies have shown that 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid has anticancer properties and can inhibit the growth of cancer cells. 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been found to exhibit anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-8-5-6(1-2-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMOGGCFHWKOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5724744 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)
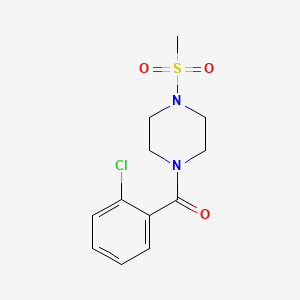
![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)
![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)
![N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5717898.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5717908.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)
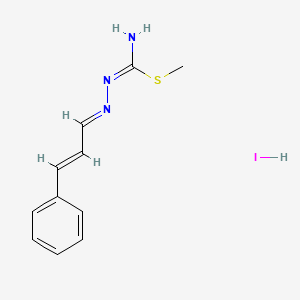
![3-[(3-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5717939.png)
![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)
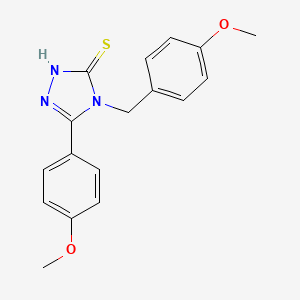
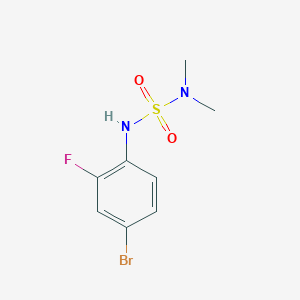
![4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5717970.png)
